molecular formula C12H10ClNO2 B14418843 1-(Phenoxycarbonyl)pyridin-1-ium chloride CAS No. 86801-40-3

1-(Phenoxycarbonyl)pyridin-1-ium chloride

Cat. No.: B14418843
CAS No.: 86801-40-3
M. Wt: 235.66 g/mol
InChI Key: SXAILFRUTZJHHC-UHFFFAOYSA-M
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Description

1-(Phenoxycarbonyl)pyridin-1-ium chloride is a pyridinium salt, a class of compounds known for their diverse applications in organic synthesis and industrial processes. This compound features a pyridinium cation bonded to a phenoxycarbonyl group and a chloride anion. Pyridinium salts are often used as intermediates in various chemical reactions due to their stability and reactivity.

Preparation Methods

The synthesis of 1-(Phenoxycarbonyl)pyridin-1-ium chloride typically involves the quaternization of pyridine with phenoxycarbonyl chloride. This reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

    Quaternization Reaction: Pyridine reacts with phenoxycarbonyl chloride in the presence of a suitable solvent, such as dichloromethane, at room temperature. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

1-(Phenoxycarbonyl)pyridin-1-ium chloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Phenoxycarbonyl)pyridin-1-ium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Phenoxycarbonyl)pyridin-1-ium chloride involves its interaction with various molecular targets. The pyridinium cation can act as an electrophile, facilitating nucleophilic attack by other molecules. The phenoxycarbonyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial in its role as a catalyst and in biological systems .

Comparison with Similar Compounds

1-(Phenoxycarbonyl)pyridin-1-ium chloride can be compared with other pyridinium salts, such as:

The uniqueness of this compound lies in its phenoxycarbonyl group, which imparts distinct chemical properties and enhances its utility in various applications.

Properties

CAS No.

86801-40-3

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

phenyl pyridin-1-ium-1-carboxylate;chloride

InChI

InChI=1S/C12H10NO2.ClH/c14-12(13-9-5-2-6-10-13)15-11-7-3-1-4-8-11;/h1-10H;1H/q+1;/p-1

InChI Key

SXAILFRUTZJHHC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)OC(=O)[N+]2=CC=CC=C2.[Cl-]

Origin of Product

United States

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